molecular formula C7H3BrFNaO2 B8819859 sodium;3-bromo-4-fluorobenzoate CAS No. 1938142-13-2

sodium;3-bromo-4-fluorobenzoate

Cat. No.: B8819859
CAS No.: 1938142-13-2
M. Wt: 240.99 g/mol
InChI Key: CQZMOJCAVNCNEN-UHFFFAOYSA-M
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Description

sodium;3-bromo-4-fluorobenzoate is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine and fluorine atoms attached to the benzene ring, along with a sodium ion forming a salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzoic acid, 3-bromo-4-fluoro-, sodium salt (1:1) typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

sodium;3-bromo-4-fluorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzoic acids, while oxidation can produce carboxylic acids.

Scientific Research Applications

sodium;3-bromo-4-fluorobenzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects and its role as a building block for pharmaceutical compounds is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which benzoic acid, 3-bromo-4-fluoro-, sodium salt (1:1) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

sodium;3-bromo-4-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

1938142-13-2

Molecular Formula

C7H3BrFNaO2

Molecular Weight

240.99 g/mol

IUPAC Name

sodium;3-bromo-4-fluorobenzoate

InChI

InChI=1S/C7H4BrFO2.Na/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

CQZMOJCAVNCNEN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C(=O)[O-])Br)F.[Na+]

Origin of Product

United States

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